molecular formula C17H12BrNO2S B3015891 (2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile CAS No. 861070-32-8

(2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile

Cat. No.: B3015891
CAS No.: 861070-32-8
M. Wt: 374.25
InChI Key: HIYMGMBQJUURQT-GUSDSWBTSA-N
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Description

(2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile is an organic compound that features a combination of aromatic and aliphatic structures This compound is characterized by the presence of a bromobenzenesulfonyl group and a phenyl group attached to a penta-2,4-dienenitrile backbone

Mechanism of Action

Mode of Action

The presence of a sulfonyl group and a nitrile group in its structure suggests that it might interact with biological targets through hydrogen bonding or dipole-dipole interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions . This suggests that the compound might interfere with biochemical pathways involving carbon–carbon bond formation.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s reactivity might change under acidic or basic conditions due to the presence of the sulfonyl and nitrile groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile typically involves multi-step organic reactions. One common method is the reaction of 4-bromobenzenesulfonyl chloride with a suitable diene precursor under basic conditions. The reaction may proceed through the formation of an intermediate sulfonyl compound, which then undergoes further reactions to yield the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions may produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing dienes and nitriles, such as:

  • (2Z,4E)-2-(4-methylbenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile
  • (2Z,4E)-2-(4-chlorobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile

Uniqueness

What sets (2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile apart is the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This unique feature may enhance its utility in specific applications, such as targeted drug design or advanced material synthesis.

Properties

IUPAC Name

(2Z,4E)-2-(4-bromophenyl)sulfonyl-5-phenylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2S/c18-15-9-11-16(12-10-15)22(20,21)17(13-19)8-4-7-14-5-2-1-3-6-14/h1-12H/b7-4+,17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYMGMBQJUURQT-GUSDSWBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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